molecular formula C20H26ClN3O4S2 B285824 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide

4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide

Cat. No.: B285824
M. Wt: 472 g/mol
InChI Key: RXVXNNJBPJMSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is currently being investigated for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and has the potential to be an effective treatment option for patients with certain types of cancer.

Mechanism of Action

4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide acts as an inhibitor of several key signaling pathways that are involved in the growth and survival of cancer cells. Specifically, this compound targets the B-cell receptor (BCR) signaling pathway, which is known to play a critical role in the survival of B-cell malignancies. By inhibiting this pathway, this compound is able to induce apoptosis (cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. These studies have shown that this compound is able to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the activation of key signaling pathways that are involved in cancer cell survival. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide in lab experiments is its specificity for the BCR signaling pathway, which makes it an ideal tool for studying the role of this pathway in cancer cell survival. Additionally, the favorable pharmacokinetic profile of this compound makes it a convenient compound to use in in vitro and in vivo experiments.
However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at higher doses. Careful dose optimization is therefore necessary to ensure that the compound is being used at a safe and effective concentration.

Future Directions

There are several potential future directions for research on 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide. One possible avenue of investigation is to explore the use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound, as well as its potential efficacy in different types of cancer. Finally, the development of more potent and selective inhibitors of the BCR signaling pathway may provide additional treatment options for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2,6-dimethyl-3-aminophenylsulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The final step involves the reaction of the amine with N-methylbenzenesulfonyl chloride to form the desired product.

Scientific Research Applications

4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has been the subject of numerous preclinical studies, which have demonstrated its potential as a treatment for various types of cancer. These studies have shown that this compound is able to inhibit the growth of cancer cells, both in vitro and in vivo, by targeting specific signaling pathways that are critical for cancer cell survival.

Properties

Molecular Formula

C20H26ClN3O4S2

Molecular Weight

472 g/mol

IUPAC Name

4-chloro-N-[2,6-dimethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C20H26ClN3O4S2/c1-15-5-10-19(30(27,28)24-13-11-22(3)12-14-24)16(2)20(15)23(4)29(25,26)18-8-6-17(21)7-9-18/h5-10H,11-14H2,1-4H3

InChI Key

RXVXNNJBPJMSKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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